molecular formula C8H5ClF2O2 B3027024 Methyl 3-chloro-4,5-difluorobenzoate CAS No. 1214344-87-2

Methyl 3-chloro-4,5-difluorobenzoate

Cat. No.: B3027024
CAS No.: 1214344-87-2
M. Wt: 206.57
InChI Key: RQLVBIYHPRXEIA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,5-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4,5-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-4,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-difluorobenzoate: Similar structure but lacks the chlorine atom.

    Methyl 3,4-difluorobenzoate: Similar structure but lacks the chlorine atom and has different fluorine substitution.

    Methyl 3-chlorobenzoate: Similar structure but lacks the fluorine atoms.

Uniqueness

Methyl 3-chloro-4,5-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications .

Properties

IUPAC Name

methyl 3-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLVBIYHPRXEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673203
Record name Methyl 3-chloro-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-87-2
Record name Methyl 3-chloro-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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